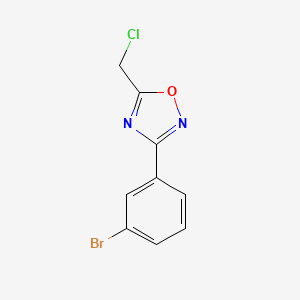

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

描述

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the oxadiazole ring

属性

IUPAC Name |

3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRCFPJJKBQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407176 | |

| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848316-20-1 | |

| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3-(3-Bromophenyl)amidoxime

Reaction with Chloroacetyl Chloride

- The amidoxime is dissolved in an organic solvent such as dichloromethane (DCM).

- Triethylamine (Et3N) is added as a base to neutralize the hydrochloric acid generated.

- Chloroacetyl chloride is added dropwise at low temperature (around 0 °C) to control the reaction rate and avoid side reactions.

- The mixture is stirred at room temperature for several hours (typically 6 hours) to form an acylated intermediate without isolation.

Cyclization to 1,2,4-Oxadiazole

- After formation of the intermediate, toluene or another high-boiling solvent is added.

- The reaction mixture is heated to reflux (approximately 110–120 °C) for 12 hours to promote cyclodehydration and ring closure.

- This step yields the target this compound as a solid product.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime formation | 3-Bromobenzonitrile, NH2OH·HCl, base | Several hours | High | Standard amidoxime synthesis |

| Acylation with chloroacetyl chloride | DCM, Et3N, 0 °C to RT, 6 h | 6 h | Not isolated intermediate | Controlled addition to avoid side reactions |

| Cyclization | Toluene, reflux, 12 h | 12 h | 70–85 | Purification by column chromatography |

Yields reported in literature for similar 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles range from 70% to 86%, depending on substituents and exact conditions.

Mechanistic Insights

- The amidoxime reacts with chloroacetyl chloride to form an N-acyl amidoxime intermediate.

- Under heating, intramolecular nucleophilic attack by the oxime oxygen on the carbonyl carbon occurs.

- This leads to cyclodehydration and formation of the 1,2,4-oxadiazole ring.

- The chloromethyl group originates from the chloroacetyl chloride, remaining attached at the 5-position.

- The 3-bromophenyl group is retained from the starting amidoxime, positioned at the 3-position of the heterocycle.

Alternative Synthetic Approaches and Modifications

- Some studies report the use of triphenylphosphine and carbon tetrachloride to convert benzamidoximes directly into 5-(chloromethyl)-1,3,4-oxadiazoles, which can be adapted for 3-bromophenyl derivatives.

- Other methods involve the use of dehydrating agents like phosphorus oxychloride (POCl3) for cyclization of semicarbazide derivatives to oxadiazoles, but these are more common for 1,3,4-oxadiazoles and slightly different substitution patterns.

- The reaction parameters such as solvent, temperature, and molar ratios can be optimized to improve yield and purity.

Summary Table of Key Literature Findings

化学反应分析

Types of Reactions

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study reported that derivatives containing the 1,2,4-oxadiazole ring displayed potent antitumor activity against a panel of twelve human tumor cell lines, with some compounds achieving IC50 values as low as 0.003 µM, indicating high potency against specific cancer types .

- Another research highlighted that modifications to the oxadiazole structure improved the anticancer activity of ribose derivatives against human lung and colon cancer cell lines, with IC50 values demonstrating enhanced selectivity and potency .

Antimicrobial Properties

Research has also explored the antimicrobial potential of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole:

- A study evaluated its efficacy against various bacterial strains and fungi. The oxadiazole derivatives exhibited notable antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .

- Additionally, the fungicidal activity against Sclerotinia sclerotiorum was superior to certain commercial fungicides, suggesting potential agricultural applications .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | Anticancer | 0.003 | A549 |

| Compound 2 | Antimicrobial | 6.67 | Sclerotinia sclerotiorum |

| Compound 3 | Antitumor | 1.143 | Renal Cancer |

These studies emphasize the importance of substituents on the oxadiazole ring in enhancing biological activity. Electron-withdrawing groups at specific positions have been linked to increased potency against cancer cells .

Case Study 1: Novel Derivatives in Drug Discovery

A comprehensive study synthesized a series of novel 1,2,4-oxadiazole derivatives and evaluated their anticancer properties. The most active derivative exhibited an IC50 value of 0.19 µM against HCT-116 colon cancer cells. This study underscores the potential for developing new anticancer agents based on the oxadiazole scaffold .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial applications, researchers synthesized several benzamide derivatives linked to quinoline and evaluated their toxicity against zebrafish embryos alongside antimicrobial efficacy. The findings revealed that certain derivatives not only had low toxicity but also exhibited significant antimicrobial activity .

作用机制

The mechanism of action of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

3-Bromophenyl derivatives: Compounds like 3-bromophenyl ether and 3-bromophenyl ketone share structural similarities.

Other Oxadiazoles: Compounds such as 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole and 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole.

Uniqueness

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

生物活性

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

- Molecular Formula : CHBrClNO

- Molecular Weight : 273.51 g/mol

- CAS Number : 110704-42-2

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Specifically:

- IC Values : The compound has been evaluated against multiple human cancer cell lines. For example:

- Human colon adenocarcinoma (CXF HT-29)

- Human gastric carcinoma (GXF 251)

- Human lung adenocarcinoma (LXFA 629)

In one study, derivatives of oxadiazoles demonstrated IC values ranging from 0.12 to 2.78 µM against several cancer types, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects involves interaction with key biological macromolecules. Molecular docking studies suggest that it binds effectively to targets such as tubulin and epidermal growth factor receptors (EGFR), which are crucial for cell proliferation and survival .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Apoptosis Induction :

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activities associated with the structural features of this compound versus other oxadiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Bromophenyl)-1,2,4-oxadiazole | Contains bromophenyl group | Antimicrobial activity |

| 5-(Chlorophenyl)-1,2,4-oxadiazole | Contains chlorophenyl group | Anticancer properties |

| 3-(Trifluoromethyl)-1,2,4-oxadiazole | Contains trifluoromethyl group | Enhanced potency against certain cancers |

| This compound | Contains both bromine and chloromethyl groups | Significant anticancer activity |

This table illustrates how the combination of bromine and chloromethyl groups enhances the reactivity and efficacy of the compound compared to others in its class.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Synthesis : The primary method involves cyclization of 3-bromobenzohydrazide with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds via intermediate formation followed by ring closure under reflux in anhydrous tetrahydrofuran (THF) .

- Optimization : Key parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents enhance yield), and stoichiometric ratios (1:1.2 hydrazide:chloroacetyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95% .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, chloromethyl at δ 4.5–4.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 273.51 .

- Purity Assessment :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures ≥97% purity .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

- Assay Design :

- Bacterial Strains : Test against S. aureus, E. coli, and P. aeruginosa using broth microdilution (MIC values ≤25 µg/mL indicate potency) .

- Fungal Strains : Evaluate inhibition of C. albicans and S. sclerotiorum via agar diffusion; zones of inhibition ≥15 mm suggest fungicidal activity .

- Controls : Compare to standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance anticancer efficacy?

- Key Modifications :

- Substituent Replacement : Replace chloromethyl with trifluoromethyl (lipophilicity↑) or pyridyl groups (hydrogen bonding↑) to improve target binding .

- Positional Isomerism : Compare 3-bromophenyl vs. 4-bromophenyl derivatives; 3-position enhances cytotoxicity in T47D breast cancer cells (IC = 8.2 µM) .

- SAR Table :

Q. What methodologies are employed to investigate the mechanism of apoptosis induction by this compound in specific cancer cell lines?

- Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase accumulation in T47D cells after 24-hour treatment) .

- Caspase Activation Assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC cleavage) .

- Target Identification : Use photoaffinity labeling and pull-down assays to identify molecular targets (e.g., TIP47 protein binding in MX-1 tumor models) .

Q. How do researchers address contradictions in biological activity data across different studies?

- Variables to Analyze :

- Cell Line Specificity : Compare activity in epithelial (e.g., HCT116) vs. mesenchymal (e.g., MDA-MB-231) cancer models; differential sensitivity may arise from receptor expression .

- Assay Conditions : Standardize incubation time (48–72 hours), serum concentration (10% FBS), and solvent controls (DMSO ≤0.1%) to minimize variability .

- Statistical Approaches : Use ANOVA with post-hoc tests to validate significance (p < 0.05) and meta-analysis to reconcile conflicting datasets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。